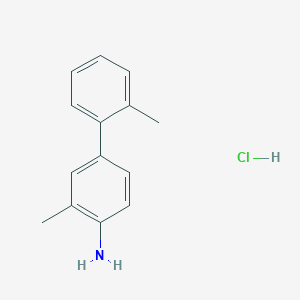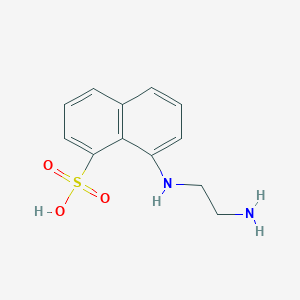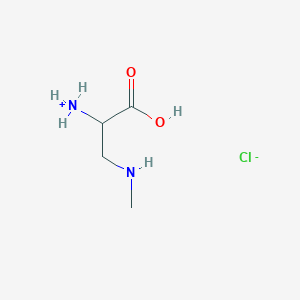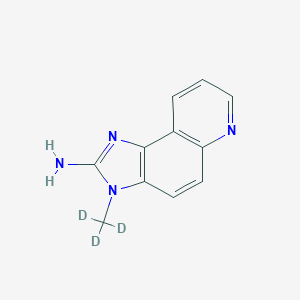![molecular formula C₂₆H₄₂N₃NaO₆S B043442 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate CAS No. 72741-86-7](/img/structure/B43442.png)
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the specified compound involves various chemical reactions, including the formation of triorganotin(IV) derivatives through refluxing with corresponding triorganotin(IV) chloride, showcasing the compound's versatility in forming complex structures (Shaheen et al., 2014).
Molecular Structure Analysis
The molecular structure of the derivatives shows a trigonal bipyramidal geometry in the solid state and tetrahedral geometry in solution, as determined by X-ray diffraction studies, revealing the compound's structural adaptability (Shaheen et al., 2014).
Chemical Reactions and Properties
The synthesized compounds exhibit significant antibacterial, antifungal, and anticancer activities, underlining the compound's potential in medical applications. These activities are attributed to the compound's ability to interact with biological targets, demonstrating its chemical reactivity and biological relevance (Shaheen et al., 2014).
Physical Properties Analysis
While specific studies on the physical properties of this exact compound were not identified, the analysis of similar compounds typically involves understanding their solubility, melting points, and crystalline structures. These properties are crucial for determining the compound's applicability in various fields, including pharmaceuticals and material science.
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with different reagents and stability under various conditions, are essential for its application in synthesis and manufacturing processes. The ability to form complex structures through reactions with organotin(IV) chlorides suggests a high level of chemical versatility, which is valuable for developing new materials and drugs (Shaheen et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research on compounds related to the given chemical structure often focuses on synthesis and structural elucidation. For instance, studies have synthesized various derivatives of sodium deoxycholate, exploring their structural characteristics through elemental analysis, infrared spectroscopy, NMR, and X-ray diffraction. Such compounds have shown promising antifungal and anticancer activities, indicating their potential utility in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).
Antimicrobial and Antitumor Activities
Compounds with structural similarities to the specified chemical have been evaluated for their antimicrobial and antitumor properties. Research has demonstrated that certain derivatives can exhibit significant antibacterial activity and hold promise as potent antifungal agents due to their strong inhibitory effects, even surpassing standard drugs like Turbinafine in antifungal activity. This highlights the potential of these compounds in medical and pharmaceutical research, particularly in the development of new treatments for fungal infections and cancer (Shaheen, Ali, Rosario, & Shah, 2014).
Liver X Receptor (LXR) Agonists
Another area of application is the synthesis of LXR agonists from bile acid analogs, aiming at regulating cholesterol metabolism to prevent cardiovascular and neurodegenerative diseases. This research underscores the versatility of compounds structurally related to the specified chemical in modulating biological pathways critical to human health, providing a foundation for the development of novel therapeutic agents (Ching, 2013).
Propriétés
Numéro CAS |
72741-86-7 |
|---|---|
Nom du produit |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |
Formule moléculaire |
C₂₆H₄₂N₃NaO₆S |
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-;/m1./s1 |
Clé InChI |
SBGNLQGGOAWPRY-ITLHHNROSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |
Synonymes |
(7,7-azo-3,12-dihydroxy-5-cholan-24-oyl)-2-aminoethanesulfonic acid 2-(7,7-azo-3,12-dihydroxy-5-cholan-24-oylamino)ethanesulfonic acid 7,7-azo-TC 7-ADTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)



![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)


![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)